Cas no 940245-40-9 (N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is a specialized organic compound featuring a unique structural framework combining a cyanocyclopentyl moiety with a cyclopropanecarbonyl-substituted piperazine core. This molecule is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or bioactive scaffold. The presence of both cyanocyclopentyl and cyclopropanecarbonyl groups enhances its reactivity and binding properties, making it suitable for targeted modifications in drug discovery. Its well-defined synthetic route and stability under standard conditions further contribute to its utility in developing novel therapeutic agents. The compound's modular design allows for exploration of structure-activity relationships in biologically relevant contexts.
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide structure
940245-40-9 structure
商品名:N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
CAS番号:940245-40-9
MF:C16H24N4O2
メガワット:304.387363433838
CID:5680657
PubChem ID:17463692

N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
    • 940245-40-9
    • EN300-26683386
    • Z46519694
    • AKOS034394648
    • インチ: 1S/C16H24N4O2/c17-12-16(5-1-2-6-16)18-14(21)11-19-7-9-20(10-8-19)15(22)13-3-4-13/h13H,1-11H2,(H,18,21)
    • InChIKey: FUJQYSNBFVPNHO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CC1)N1CCN(CC(NC2(C#N)CCCC2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 304.18992602g/mol
  • どういたいしつりょう: 304.18992602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 492
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26683386-0.05g
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
940245-40-9 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26683386-5g
940245-40-9 90%
5g
$2028.0 2023-09-12
Enamine
EN300-26683386-1g
940245-40-9 90%
1g
$699.0 2023-09-12
Enamine
EN300-26683386-10g
940245-40-9 90%
10g
$3007.0 2023-09-12
Enamine
EN300-26683386-1.0g
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
940245-40-9 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-26683386-0.25g
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
940245-40-9 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26683386-0.5g
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
940245-40-9 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26683386-0.1g
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
940245-40-9 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26683386-2.5g
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
940245-40-9 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26683386-10.0g
N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
940245-40-9 95.0%
10.0g
$3007.0 2025-03-20

N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide 関連文献

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N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamideに関する追加情報

Professional Introduction to N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide (CAS No. 940245-40-9)

N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 940245-40-9, represents a novel class of molecules with potential applications in the treatment of various neurological and metabolic disorders. The unique structural features of this molecule, particularly its cyanocyclopentyl and cyclopropanecarbonylpiperazine moieties, make it a subject of intense interest for medicinal chemists and biologists.

The chemical structure of N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide consists of a cyclopentyl ring substituted with a cyano group at the 1-position and an acetamide moiety linked to a piperazine ring that is further modified with a cyclopropanecarbonyl group at the 4-position. This intricate arrangement of functional groups not only contributes to the compound's distinct physicochemical properties but also opens up numerous possibilities for its interaction with biological targets.

In recent years, there has been a growing interest in the development of new therapeutic agents that can modulate neurotransmitter systems and metabolic pathways. The piperazine moiety in N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is particularly noteworthy, as piperazine derivatives are well-known for their ability to interact with various receptors and enzymes in the central nervous system. This has led to extensive research into their potential as pharmacological agents for conditions such as depression, anxiety, and schizophrenia.

The cyclopropanecarbonyl group appended to the piperazine ring in this compound adds an additional layer of complexity, which may influence its pharmacokinetic and pharmacodynamic properties. Cyclopropane derivatives are known for their unique reactivity and stability, which can be leveraged to enhance drug bioavailability and target specificity. The presence of both the cyano group on the cyclopentyl ring and the cyclopropanecarbonyl group on the piperazine ring suggests that this compound may exhibit multiple modes of action, making it a promising candidate for multifaceted therapeutic interventions.

Recent studies have begun to explore the potential applications of N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide in the treatment of neurological disorders. Researchers have found that this compound exhibits significant affinity for certain neurotransmitter receptors, including serotonin receptors, which are implicated in mood regulation. Additionally, preliminary in vitro studies have shown that it may interact with enzymes involved in metabolic pathways related to inflammation and oxidative stress, suggesting potential therapeutic benefits in conditions such as neurodegenerative diseases.

The synthesis of N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide presents unique challenges due to its complex structural features. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of modern techniques such as transition metal catalysis and asymmetric synthesis has enabled researchers to fine-tune the structure of this molecule, leading to improved pharmacological properties.

One of the most exciting aspects of N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is its potential for further derivatization. By modifying different functional groups within its structure, researchers can explore new analogs with enhanced efficacy or reduced side effects. This flexibility makes it an ideal candidate for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates before they enter clinical trials.

The development of new drugs is a lengthy and complex process that involves multiple stages of research and testing. However, compounds like N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide offer hope for novel therapeutic solutions by leveraging cutting-edge chemical design principles. As our understanding of biological systems continues to evolve, compounds such as this one will play an increasingly important role in addressing some of the most challenging medical conditions facing humanity today.

In conclusion, N-(1-cyanocyclopentyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is a remarkable chemical entity with significant potential in pharmaceutical applications. Its unique structural features, combined with its observed biological activity, make it a compelling subject for further research. As scientists continue to unravel the complexities of neurological and metabolic disorders, compounds like this one will be at the forefront of efforts to develop innovative treatments that improve patient outcomes worldwide.

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